1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
Overview
Description
“1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol” is an organic compound with the empirical formula C12H16OSi . It is also known by the synonym "α-[(Trimethylsilyl)ethynyl]benzenemethanol" .
Synthesis Analysis
The synthesis of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol involves unique chemistry of alkynylsilanes (silylacetylenes). The silyl group not only protects the terminal C–H of acetylenes but also can be converted into other functionalities after reaction of the alkynylsilane . The acid-catalyzed reaction of 1-phenyl-3-(trimethylsilyl)prop-2-yn-1-ol with a series of primary amides gives 2,4-disubstituted 5-[(trimethylsilyl)methyl]oxazoles in excellent yields .Molecular Structure Analysis
The molecular structure of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is represented by the SMILES stringCSi(C)C#CC(O)c1ccccc1
. The InChI key for this compound is RVTDALNDYLDVMN-UHFFFAOYSA-N
. Chemical Reactions Analysis
The unique character of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is exemplified not only in the silyl protection of the terminal C–H of acetylenes, but also in the ability of the silyl group to be converted into other functionalities after reaction of the alkynylsilane and to its ability to dictate and improve the regioselectivity of reactions at the triple bond .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.5193 and a density of 0.9610 g/mL at 25 °C . It is stored at a temperature of 2-8°C .Scientific Research Applications
Hydroalumination Reactions
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol has been used in hydroalumination reactions. For instance, it undergoes hydroalumination with diisobutylaluminum hydride (DIBAH) or lithium butyl(diisobutyl)aluminum hydride (BL-DIBAH). The resultant adduct anion from DIBAH is trapped with carbonyl compounds at the alpha position to the phenylthio moiety, yielding 1,3-dienes as Peterson olefination products (Tanaka, Kanemasa, & Tsuge, 1990).
Cross-Coupling in Organic Synthesis
This compound is involved in regio- and stereoselective cross-coupling with bis(trimethylsilyl)acetylene, under the presence of a rhodium catalyst. This process leads to the production of 2-hydroxymethyl-(E)-enynes and fluorescent dihydrofuran derivatives (Horita et al., 2007).
Corrosion Inhibition
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol has been found effective in inhibiting the corrosion of steel in hydrochloric acid solutions. It functions as a primary inhibitor, and its oligomer film serves as a secondary barrier to reduce the corrosion rate (Growcock & Lopp, 1988).
Stereospecific Reduction
It acts as an intermediate in the stereospecific reduction of propargyl alcohols to yield (E)-3-trimethylsilyl-2-propen-1-ol, a process involving additions to CC and deprotection reactions (Jones & Denmark, 2003).
Asymmetric Hydrolysis
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol undergoes lipase-mediated asymmetric hydrolysis, leading to the production of optically pure compounds, which is significant in enantio-selective synthesis (Shimizu, Kawanami, & Fujisawa, 1992).
Safety And Hazards
Future Directions
The unique chemistry of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol, particularly its ability to improve the regioselectivity of reactions at the triple bond and the subsequent transformations of the silyl group, makes it highly versatile and useful in various chemical reactions . This suggests potential for further exploration and application in organic synthesis.
properties
IUPAC Name |
1-phenyl-3-trimethylsilylprop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OSi/c1-14(2,3)10-9-12(13)11-7-5-4-6-8-11/h4-8,12-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTDALNDYLDVMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375147 | |
Record name | 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | |
CAS RN |
89530-34-7 | |
Record name | 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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